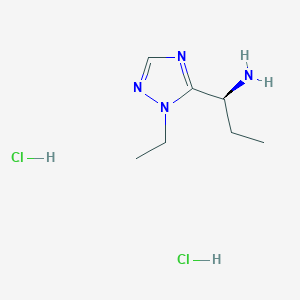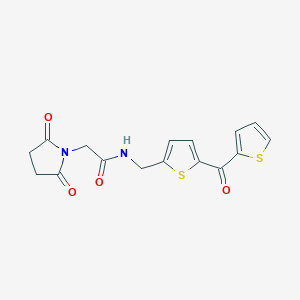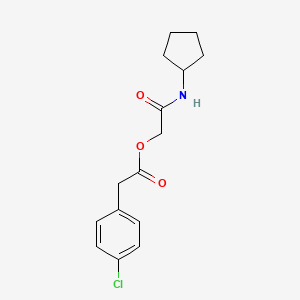
1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, also known as FM-Pyrazinone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
GPR39 Agonists and Zinc Allosteric Modulation
The chemical compound 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is part of broader research into novel GPR39 agonists, identified through small-molecule-based screening. This research discovered that certain compounds, including kinase inhibitors, act as GPR39 agonists and are modulated allosterically by zinc. These findings suggest an unexpected role for zinc in enhancing the activity of small molecules at the GPR39 receptor, which could have implications for developing new therapeutic agents targeting this receptor and potentially for understanding the biological role of zinc in GPR39 signaling pathways (Sato et al., 2016).
Anticonvulsant Activity
Another application area is the exploration of this compound derivatives for their anticonvulsant properties. Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, demonstrated potent activity against maximal electroshock-induced seizures in rats. This suggests that compounds within this chemical family, including derivatives of the specified compound, could serve as promising leads for developing new antiepileptic drugs (Kelley et al., 1995).
Anticancer Activity
Research into novel fluoro-substituted benzo[b]pyran derivatives related to this compound has shown promising anticancer activity, particularly against lung cancer. The study highlighted the synthesis and biological testing of these compounds, showing that they exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This indicates the potential of fluoro-substituted compounds in cancer therapy, suggesting that derivatives of the specified compound may also possess valuable anticancer properties (Hammam et al., 2005).
Synthesis and Bioactivity Studies
The chemical compound is also part of studies focused on synthesizing new derivatives with potential biological activities. For instance, research on the synthesis and bioactivity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, derived from similar chemical frameworks, has been conducted. These compounds were tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some showing promising results. Such studies underscore the versatility of the chemical scaffold for generating compounds with significant biological activities (Gul et al., 2016).
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUOYGYVWQZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)




![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2748233.png)


